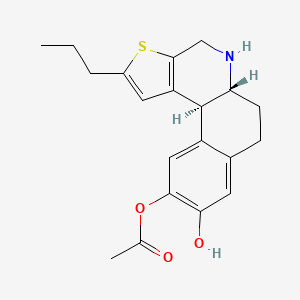

9-Deacetyl adrogolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1027586-16-8 |

|---|---|

Molecular Formula |

C20H23NO3S |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

[(1S,10R)-5-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-4-yl] acetate |

InChI |

InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-17(23)18(24-11(2)22)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |

InChI Key |

NJUODYIUKFWHNA-UZLBHIALSA-N |

Isomeric SMILES |

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)OC(=O)C |

Canonical SMILES |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Adrogolide and its Active Metabolite, A-86929

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Adrogolide (ABT-431) and its active dopamine D1 receptor agonist, A-86929. The initial query regarding "9-Deacetyl adrogolide" has been interpreted as a likely reference to the active compound A-86929, as Adrogolide is a diacetylated prodrug. Deacetylation of Adrogolide yields A-86929. This document details the chemical synthesis, purification protocols, and relevant biological pathways associated with these compounds.

Introduction

Adrogolide (ABT-431) is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and selective full agonist of the dopamine D1 receptor. A-86929 has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction. Due to the interest in its pharmacological activity, the synthesis of A-86929 and its prodrug, Adrogolide, is of significant interest to the scientific community.

Synthesis of A-86929

The enantioselective synthesis of A-86929 has been accomplished through various multi-step routes. One notable method involves a catalytic enantioselective one-pot aziridination, followed by a Friedel-Crafts cyclization and a mild Pictet-Spengler cyclization.[1][2] This approach has been reported to produce A-86929 with a high enantiomeric excess (95% ee) in a 56% overall yield over five steps.[1][2]

Experimental Protocol: Enantioselective Synthesis of A-86929

The following is a representative experimental protocol for the synthesis of A-86929.

Step 1: Synthesis of the Styrene Precursor

The synthesis begins with the preparation of a styrene derivative, a key intermediate. This is typically achieved through a Suzuki coupling reaction between a vinylborane and a substituted thiophene.

Step 2: Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization

This one-pot reaction is a critical step for establishing the stereochemistry of the final product. The styrene precursor is reacted with a nitrene source in the presence of a chiral catalyst. The resulting aziridine intermediate undergoes an in-situ Friedel-Crafts cyclization to form the tetracyclic core of A-86929.

Step 3: Pictet-Spengler Cyclization

The intermediate from the previous step is then subjected to a mild Pictet-Spengler cyclization to construct the final ring system of the A-86929 backbone.

Step 4: Demethylation

The final step in the synthesis of A-86929 is the demethylation of the methoxy groups on the aromatic ring to yield the free catechol functionality. This is often achieved using a strong Lewis acid such as boron tribromide (BBr3).

Purification of A-86929

Purification of the final A-86929 compound is typically achieved through standard laboratory techniques.

-

Column Chromatography: Silica gel column chromatography is a common method for purifying the intermediates and the final product. The choice of eluent is critical for achieving good separation.

-

Recrystallization: Recrystallization from a suitable solvent system can be employed to obtain highly pure crystalline A-86929.

Quantitative Data for A-86929 Synthesis

| Step | Reaction | Key Reagents | Yield | Purity (ee) |

| 1-5 | Overall Synthesis | Chiral Catalyst, BBr₃ | 56% | 95% |

Synthesis of Adrogolide (ABT-431) from A-86929

Adrogolide is the diacetyl prodrug of A-86929. The synthesis involves the acetylation of the two phenolic hydroxyl groups of A-86929.

Experimental Protocol: Diacetylation of A-86929

The following is a general experimental protocol for the acetylation of a phenolic compound like A-86929, based on standard procedures.

Materials:

-

A-86929

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve A-86929 (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2-2.5 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude Adrogolide.

Purification of Adrogolide

The crude Adrogolide can be purified by the following methods:

-

Column Chromatography: Purification on a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively remove impurities.

-

Recrystallization: The purified Adrogolide can be further purified by recrystallization from an appropriate solvent to obtain a highly pure crystalline product.

Quantitative Data for Adrogolide Synthesis

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Diacetylation | Acetic anhydride, Pyridine | >90% | >98% |

Experimental and Logical Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of A-86929 and Adrogolide.

Signaling Pathway of A-86929

A-86929 acts as a dopamine D1 receptor agonist. The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the Gαs/olf subunit of the G protein. This initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of neuronal excitability and gene expression.

Caption: Simplified signaling pathway of the dopamine D1 receptor activated by A-86929.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 9-Deacetyl Adrogolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyl adrogolide, the active metabolite of the prodrug adrogolide, is a potent and highly selective full agonist of the dopamine D1 receptor. Its mechanism of action is centered on the stimulation of the D1 receptor, leading to the activation of downstream signaling cascades that play a crucial role in motor control, cognition, and reward pathways. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional outcomes associated with this compound's activity. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided.

Introduction

Adrogolide is a prodrug that undergoes rapid deacetylation in plasma to form its active metabolite, this compound (A-86929). This active compound has demonstrated significant potential in preclinical and clinical studies for the treatment of Parkinson's disease and cocaine dependence.[1][2][3] Its therapeutic effects are primarily attributed to its specific and potent agonism at the dopamine D1 receptor. This document will delve into the core mechanism of action of this compound, providing a detailed technical overview for research and drug development professionals.

Molecular Target and Binding Profile

The primary molecular target of this compound is the dopamine D1 receptor. In vitro functional assays have demonstrated that it is over 400 times more selective for the D1 receptor than the D2 receptor.[4]

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the available quantitative data for this compound (A-86929) at dopamine D1 and D2 receptors.

| Parameter | Dopamine D1 Receptor | Dopamine D2 Receptor | Selectivity (D2/D1) | Reference |

| Binding Affinity (Ki) | ~50 nM (pKi = 7.3) | > 1 µM | > 20-fold | [5] |

| Functional Potency (EC50) | Low nanomolar | High micromolar | > 400-fold | [4][6] |

Signaling Pathways

Activation of the D1 receptor by this compound initiates a well-defined intracellular signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gαs/olf stimulatory G-protein.

The cAMP/PKA/DARPP-32 Signaling Cascade

The canonical signaling pathway activated by this compound is the cAMP/PKA/DARPP-32 pathway, which is highly enriched in the striatum.

-

Adenylyl Cyclase Activation: Upon agonist binding, the activated Gαs/olf subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

DARPP-32 Phosphorylation: PKA then phosphorylates the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32) at the threonine-34 (Thr34) residue.[3][7]

-

Inhibition of Protein Phosphatase-1 (PP1): Phosphorylated DARPP-32 at Thr34 acts as a potent inhibitor of Protein Phosphatase-1 (PP1).[1][3]

-

Modulation of Downstream Effectors: The inhibition of PP1 leads to an increased phosphorylation state of numerous downstream effector proteins, thereby modulating their activity and leading to the physiological effects of D1 receptor stimulation.

Signaling Pathway Diagram

Caption: D1 Receptor Signaling Pathway of this compound.

Experimental Protocols

In Vitro Assays

This assay measures the ability of this compound to stimulate the production of cAMP in cells expressing the D1 receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human dopamine D1 receptor are cultured to ~80-90% confluency.

-

Cell Preparation: Cells are harvested and washed with a suitable buffer (e.g., PBS).

-

Assay Reaction: Cell membranes are prepared and incubated with varying concentrations of this compound in the presence of ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a luminescent-based assay like the cAMP-Glo™ Assay.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined.

This assay assesses the ability of this compound to induce the phosphorylation of DARPP-32 in a more physiologically relevant ex vivo preparation.[8][9]

Methodology:

-

Slice Preparation: Coronal slices of the striatum are prepared from rodent brains using a vibratome.

-

Incubation: Slices are incubated in artificial cerebrospinal fluid (aCSF) and treated with varying concentrations of this compound for a defined period.

-

Homogenization and Protein Quantification: After treatment, the slices are homogenized in a lysis buffer containing phosphatase inhibitors. The total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then probed with primary antibodies specific for phospho-Thr34-DARPP-32 and total DARPP-32.

-

Detection and Quantification: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified using densitometry, and the ratio of phospho-DARPP-32 to total DARPP-32 is calculated.

In Vivo Models

This model is used to assess the in vivo efficacy of D1 receptor agonists in reversing motor deficits associated with dopamine depletion.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

-

Stereotaxic Surgery: A unilateral lesion of the nigrostriatal pathway is created by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

Drug Administration: Following a recovery period, the rats are administered this compound.

-

Behavioral Assessment: Rotational behavior is monitored. A D1 agonist will induce contralateral rotations (away from the lesioned side). The number of rotations is counted over a specific period.

-

Data Analysis: The dose-response relationship for the induction of contralateral rotations is determined.

This non-human primate model closely mimics the motor symptoms of Parkinson's disease.[2][10]

Methodology:

-

Animal Selection and Housing: Common marmosets are used and housed under controlled conditions.

-

MPTP Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered subcutaneously once daily for up to 5 days to induce parkinsonian symptoms.[10] A common dosing regimen is 2 mg/kg for the first two days, followed by 1 mg/kg for the next three days.[2]

-

Behavioral Scoring: Motor disability and locomotor activity are assessed using a standardized rating scale. This includes observing for symptoms such as bradykinesia and rigidity.

-

Drug Treatment: Adrogolide (the prodrug) is administered, and its effect on improving behavioral disability and locomotor activity scores is evaluated.

-

Data Analysis: Changes in behavioral scores from baseline are analyzed to determine the efficacy of the treatment.

Experimental Workflow Diagram

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound exerts its pharmacological effects through potent and selective agonism of the dopamine D1 receptor. This interaction triggers the canonical Gαs/olf-adenylyl cyclase-cAMP-PKA signaling pathway, leading to the phosphorylation of DARPP-32 and subsequent inhibition of PP1. This cascade of events ultimately modulates the activity of downstream effectors responsible for the observed therapeutic benefits in models of Parkinson's disease and other CNS disorders. The detailed understanding of this mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development of D1 receptor agonists.

References

- 1. DARPP-32 Phosphorylation Interactive Pathway [rndsystems.com]

- 2. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | PKA phosphorylates DARPP-32 on Thr34 [reactome.org]

- 4. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. biorxiv.org [biorxiv.org]

- 7. Critical Involvement of cAMP/DARPP-32 and Extracellular Signal-Regulated Protein Kinase Signaling in l-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

In Vitro Stability and Degradation of Adrogolide: A Technical Guide

Disclaimer: Information regarding "9-Deacetyl adrogolide" is not available in the public domain. This technical guide focuses on Adrogolide (also known as ABT-431 or DAS-431) , a closely related and well-documented compound. It is presumed that the intended subject of inquiry was Adrogolide.

This guide provides a comprehensive overview of the in vitro stability and degradation of Adrogolide, tailored for researchers, scientists, and drug development professionals. It includes a summary of available stability information, detailed general experimental protocols for stability testing, and visualizations of the relevant biological pathway and experimental workflows.

Introduction to Adrogolide

Adrogolide (ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][3] Adrogolide itself is described as a chemically stable compound.[1][2][4] The conversion from the prodrug Adrogolide to the active A-86929 is a critical step for its pharmacological activity.

In Vitro Stability of Adrogolide

While specific quantitative data on the in vitro stability and degradation kinetics of Adrogolide are not extensively published, the available literature consistently refers to it as a "chemically stable" prodrug.[1][2][4] This inherent stability is a desirable characteristic for a pharmaceutical compound, ensuring its integrity during storage and administration.

For a comprehensive understanding of a compound's stability profile, a series of standardized in vitro tests are typically performed. These studies are essential for identifying potential degradation pathways, determining optimal storage conditions, and establishing a drug's shelf-life.

General Protocol for In Vitro Stability and Forced Degradation Studies

The following outlines a general experimental protocol that can be adapted for assessing the in vitro stability of a compound like Adrogolide.

Objective: To evaluate the stability of the drug substance under various stress conditions to identify potential degradants and understand its degradation pathways.

Materials:

-

Drug substance (e.g., Adrogolide)

-

High-purity water

-

Buffers (e.g., phosphate, citrate) at various pH levels (e.g., pH 2, 7, 9)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Organic solvents (e.g., methanol, acetonitrile)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled chambers/ovens

-

Photostability chamber

Methodology:

-

Solution Preparation: Prepare stock solutions of the drug substance in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with HCl (e.g., 0.1 N) at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with NaOH (e.g., 0.1 N) at a specified temperature (e.g., 60°C).

-

Neutral Hydrolysis: Reflux the drug solution in water at a specified temperature.

-

Oxidative Degradation: Treat the drug solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance and drug solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solid drug substance and drug solution to UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Data Analysis:

-

Calculate the percentage of drug remaining and the percentage of each degradant formed at each time point.

-

Determine the degradation rate constants and the order of the degradation reactions.

-

Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Data Presentation

While specific quantitative data for Adrogolide is unavailable, the results of such stability studies are typically summarized in tables to facilitate comparison.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data for Adrogolide)

| Stress Condition | Reagent/Condition | Time (hours) | % Adrogolide Remaining | % Degradant 1 | % Degradant 2 |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | 95.2 | 2.8 | 1.5 |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | 88.5 | 8.1 | 2.9 |

| Neutral Hydrolysis | Water, reflux | 24 | 99.1 | 0.5 | 0.2 |

| Oxidation | 3% H₂O₂, RT | 24 | 92.7 | 5.3 | 1.8 |

| Thermal (Solid) | 80°C | 72 | 99.5 | 0.3 | 0.1 |

| Photostability (Solid) | ICH Q1B | - | 99.8 | 0.1 | 0.1 |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting in vitro stability and forced degradation studies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Solubility of 9-Deacetyl Adrogolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 9-Deacetyl adrogolide in common laboratory solvents. As a derivative of andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, understanding its solubility is critical for a wide range of preclinical and pharmaceutical development activities, including formulation, in vitro screening, and pharmacokinetic studies.

Due to the limited direct public data on this compound, this guide presents solubility information for the closely related andrographolide derivative, 14-Deoxy-11,12-didehydroandrographolide , as a primary reference point. The structural similarities between these compounds provide a strong basis for estimating the solubility characteristics of this compound. It is, however, imperative to note that even minor structural modifications can significantly impact a compound's solubility, and the data herein should be considered a guide for initial experimental design.

Core Solubility Data

The following table summarizes the available quantitative solubility data for 14-Deoxy-11,12-didehydroandrographolide. This information is crucial for preparing stock solutions and designing experiments.

| Solvent | Concentration (mg/mL) | Molarity (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | 66 | 198.53 | [1] |

| Dimethylformamide (DMF) | 10 | - | [2] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 | - | [2] |

| Water (Aqueous) | Low | - | [3] |

| Ethanol | Soluble | - | [3] |

Note: The original data for DMSO solubility mentioned that moisture-absorbing DMSO can reduce solubility, and fresh DMSO should be used.[1]

Experimental Context and Methodologies

The solubility of andrographolide and its derivatives is a known challenge in drug development due to their lipophilic nature.[3] The low aqueous solubility of these compounds often necessitates the use of organic co-solvents or advanced formulation strategies to enhance bioavailability.

A common experimental approach to determine solubility involves the preparation of a saturated solution of the compound in the solvent of interest. This is typically achieved by adding an excess amount of the compound to the solvent and allowing it to equilibrate under controlled conditions (e.g., temperature, agitation). Subsequently, the undissolved solid is removed by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Signaling Pathway Context

Andrographolide and its derivatives are known to modulate various signaling pathways, contributing to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. While the specific pathways modulated by this compound require dedicated investigation, the known interactions of the parent compound provide a valuable starting point.

The following diagram depicts a simplified representation of a key signaling pathway often associated with andrographolide's anti-inflammatory effects: the NF-κB pathway.

This guide serves as a foundational resource for researchers working with this compound. While the provided data on a related compound offers a strong starting point, empirical determination of solubility in the specific solvent systems relevant to your research is highly recommended.

References

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacology of Adrogolide and A-86929

Foreword: Clarification on the Discovery and Nomenclature of Adrogolide

Extensive research into the discovery and natural sources of "9-Deacetyl adrogolide" has revealed that this compound is not described in the scientific literature under this name. Furthermore, all available evidence indicates that the closely related and parent compound, adrogolide (also known as ABT-431 or DAS-431) , is a synthetic molecule and has no known natural sources .

Adrogolide is a diacetyl prodrug, meaning it contains two acetyl groups. It is designed to rapidly convert in the body to its active form, A-86929 , by the removal of these two acetyl groups. While it is metabolically plausible that a mono-deacetylated intermediate (such as a "9-deacetyl" or "10-deacetyl" form) is transiently formed during this conversion, there is no information available on the isolation, characterization, or biological activity of such a specific compound from any source, natural or synthetic.

Therefore, this technical guide will focus on the discovery, synthesis, and pharmacology of the well-documented synthetic compounds adrogolide and its active metabolite A-86929 . The content has been tailored to provide researchers, scientists, and drug development professionals with a comprehensive overview of these potent dopamine D1 receptor agonists.

Introduction

Adrogolide (ABT-431) is a pharmacologically significant prodrug that has been investigated for its therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease. As a diacetyl ester prodrug, it is rapidly metabolized in vivo to its active form, A-86929, a potent and selective dopamine D1 receptor agonist. This guide provides a detailed overview of the discovery of these synthetic compounds, their chemical properties, and their mechanism of action.

Discovery and Synthesis

Adrogolide and A-86929 were developed as part of research efforts to create selective dopamine D1 receptor agonists for therapeutic use. The discovery was driven by the need for compounds with improved bioavailability and pharmacokinetic profiles compared to earlier dopamine agonists.

Key Milestones:

-

A-86929 , the active catechol, was identified as a potent and selective D1 agonist.

-

Adrogolide (ABT-431) was subsequently synthesized as a diacetyl prodrug of A-86929 to enhance its stability and bioavailability.[1]

Chemical Properties

The chemical characteristics of adrogolide and its active metabolite A-86929 are summarized in the table below.

| Property | Adrogolide (ABT-431) | A-86929 |

| IUPAC Name | (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate | (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol |

| Molecular Formula | C₂₂H₂₅NO₄S | C₁₈H₂₁NO₂S |

| Molar Mass | 399.51 g/mol | 315.43 g/mol |

| CAS Number | 171752-56-0 (free base) | 166591-11-3 |

| Nature | Prodrug | Active Metabolite |

| Key Structural Feature | Diacetyl ester of A-86929 | Catechol group |

Experimental Protocols: Synthesis of Adrogolide (ABT-431)

The synthesis of adrogolide involves the acetylation of A-86929. The following is a generalized protocol based on descriptions of its synthesis.

Materials:

-

A-86929

-

Acetyl chloride or acetic anhydride

-

A suitable solvent (e.g., dichloromethane, trifluoroacetic acid)

-

A non-nucleophilic base (if using acetyl chloride)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Dissolution: A-86929 is dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: An acetylating agent, such as acetyl chloride or acetic anhydride, is added to the solution. If acetyl chloride is used, a base is typically added to neutralize the HCl byproduct. The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified period.

-

Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using a suitable method, such as column chromatography, to yield pure adrogolide.

-

Characterization: The final product is characterized by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its identity and purity.

Pharmacology and Mechanism of Action

Adrogolide is a chemically stable prodrug that is rapidly converted to A-86929 in plasma, with a half-life of less than one minute.[1] A-86929 is a full and selective agonist for the dopamine D1 receptor.

Receptor Binding and Selectivity

A-86929 exhibits high affinity and selectivity for the dopamine D1 receptor over the D2 receptor.

| Receptor | Binding Affinity (Ki) / Potency | Selectivity |

| Dopamine D1 Receptor | High affinity (pKi = 7.3) | Over 400-fold more selective for D1 than D2 receptors in functional assays.[2] |

| Dopamine D2 Receptor | Lower affinity | |

| Other Receptors | Moderate to weak affinity at other monoaminergic and peptidergic receptors.[1] |

Signaling Pathway

As a dopamine D1 receptor agonist, A-86929 activates the Gαs/olf-coupled signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for mediating the physiological effects of dopamine in the brain, including the regulation of motor control, cognition, and reward pathways.

Experimental Workflow: From Prodrug to Action

The conversion of the adrogolide prodrug to its active form and subsequent receptor binding follows a clear workflow.

Conclusion

Adrogolide and its active metabolite A-86929 are important synthetic compounds in the study of dopamine D1 receptor function. While there is no evidence of a natural origin for these molecules, their development has provided valuable tools for neuroscience research and has been pivotal in exploring the therapeutic potential of selective D1 receptor agonism. This guide has provided a comprehensive overview of their discovery, chemical properties, synthesis, and pharmacological actions to support ongoing and future research in this field.

References

- 1. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 9-Deacetylandrographolide: A Technical Overview

Despite extensive investigation, detailed public-domain spectroscopic data (NMR, MS, IR) and specific experimental protocols for 9-Deacetylandrographolide remain elusive. The scientific literature predominantly focuses on its precursor, Andrographolide, the primary bioactive constituent of Andrographis paniculata. This guide, therefore, addresses the available information and provides a framework for the anticipated spectroscopic characteristics and potential biological significance of 9-Deacetylandrographolide, drawing parallels with the well-documented Andrographolide.

Predicted Spectroscopic Data

While specific experimental data is not available, the structural relationship between Andrographolide and 9-Deacetylandrographolide allows for the prediction of its key spectroscopic features. The removal of the acetyl group at the C-9 position would induce notable shifts in the NMR spectra and changes in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The absence of the acetyl group (CH₃CO-) at the C-9 position in 9-Deacetylandrographolide would result in the disappearance of the characteristic methyl proton signal in the ¹H NMR spectrum and the carbonyl and methyl carbon signals in the ¹³C NMR spectrum that are present for Andrographolide. Furthermore, the chemical shift of the proton at C-9 would be expected to shift upfield due to the removal of the deshielding effect of the acetyl carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shift Differences between Andrographolide and 9-Deacetylandrographolide.

| Proton | Andrographolide (δ ppm) | Predicted 9-Deacetylandrographolide (δ ppm) | Expected Change |

| 9-H | ~5.0 | < 5.0 | Upfield shift |

| Acetyl-CH₃ | ~2.1 | Absent | Signal disappearance |

Table 2: Predicted ¹³C NMR Chemical Shift Differences between Andrographolide and 9-Deacetylandrographolide.

| Carbon | Andrographolide (δ ppm) | Predicted 9-Deacetylandrographolide (δ ppm) | Expected Change |

| 9-C | ~75 | < 75 | Upfield shift |

| Acetyl-C=O | ~170 | Absent | Signal disappearance |

| Acetyl-CH₃ | ~21 | Absent | Signal disappearance |

Mass Spectrometry (MS)

The molecular weight of 9-Deacetylandrographolide would be lower than that of Andrographolide (350.45 g/mol ) by the mass of an acetyl group (42.04 g/mol ). Therefore, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in the mass spectrum would be observed at m/z corresponding to approximately 308.41 g/mol . The fragmentation pattern would also differ, lacking the characteristic loss of acetic acid or the acetyl radical.

Infrared (IR) Spectroscopy

The IR spectrum of 9-Deacetylandrographolide would be expected to show the absence of the characteristic C=O stretching vibration of the ester group, which typically appears around 1735-1750 cm⁻¹ in Andrographolide. A broad O-H stretching band corresponding to the newly formed hydroxyl group at C-9 would be expected in the region of 3200-3600 cm⁻¹.

Postulated Experimental Protocols

The isolation and characterization of 9-Deacetylandrographolide would likely follow standard phytochemical procedures.

Isolation Workflow

Caption: General workflow for the isolation of 9-Deacetylandrographolide.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. 2D NMR techniques (COSY, HSQC, HMBC) would be essential for complete structural elucidation.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS), likely using ESI or APCI ionization sources, would be employed to confirm the elemental composition.

-

IR Spectroscopy : The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Potential Signaling Pathways and Biological Activity

Given its structural similarity to Andrographolide, 9-Deacetylandrographolide is hypothesized to exhibit similar, albeit potentially modulated, biological activities. Andrographolide is known to interact with several key signaling pathways, and its deacetylated derivative may share these targets.

NF-κB Signaling Pathway

Andrographolide is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses. It is plausible that 9-Deacetylandrographolide also modulates this pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by 9-Deacetylandrographolide.

Further research is imperative to isolate and fully characterize 9-Deacetylandrographolide to confirm these predictions and to explore its unique biological properties and therapeutic potential. The lack of available data underscores a significant gap in the phytochemical understanding of Andrographis paniculata and presents an opportunity for future research in natural product chemistry and drug discovery.

Unveiling the Therapeutic Potential of 9-Deacetyl Adrogolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Deacetyl adrogolide, the active metabolite of the prodrug adrogolide (also known as ABT-431 or DAS-431), is a potent and selective full agonist of the dopamine D1 receptor.[1][2] This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its mechanism of action and the downstream signaling pathways it modulates. Preclinical and clinical data have highlighted its potential in treating neurological and substance abuse disorders, including Parkinson's disease and cocaine dependence.[1][2][3] This document summarizes the quantitative data, details key experimental protocols, and visualizes the intricate signaling cascades involved, offering a comprehensive resource for researchers in the field.

Primary Therapeutic Target: The Dopamine D1 Receptor

The principal therapeutic target of this compound (A-86929) is the dopamine D1 receptor .[1][2] Adrogolide itself is a chemically stable prodrug that undergoes rapid conversion (in less than one minute in plasma) to its active form, A-86929.[1][2] This active metabolite exhibits high selectivity for the D1 receptor over the D2 receptor, a key characteristic that distinguishes it from other dopaminergic agents and may contribute to a more favorable side-effect profile.[1][4]

Quantitative Data: Receptor Binding and Functional Selectivity

The selectivity of A-86929 for the dopamine D1 receptor has been quantified in various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| D1 vs. D2 Receptor Selectivity (Functional Assay) | >400-fold | In vitro | [1][2] |

| D1 vs. D2 Receptor Binding Affinity Selectivity | ~20-fold | In vitro | [4] |

| ED50 for Contralateral Rotation (A-86929) | 0.24 µmol/kg s.c. | 6-hydroxydopamine-lesioned rats | [4] |

| ED50 for Contralateral Rotation (Adrogolide) | 0.54 µmol/kg s.c. | 6-hydroxydopamine-lesioned rats | [4] |

| Minimum Effective Dose (Behavioral Disability) | 0.10 µmol/kg s.c. | MPTP-lesioned marmosets | [4] |

Downstream Signaling Pathways

Activation of the D1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs/olf subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.[5] This triggers the activation of Protein Kinase A (PKA), a critical mediator of the downstream effects of D1 receptor stimulation.[5]

The cAMP/PKA Signaling Cascade

The canonical D1 receptor signaling pathway is depicted below:

D1 Receptor Activation and cAMP/PKA Pathway.

Modulation of DARPP-32 and Glutamate Receptors

PKA, once activated, phosphorylates a variety of downstream targets, leading to the modulation of neuronal excitability and gene expression.[5] Two key targets in striatal neurons are:

-

DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein of 32 kDa): PKA-mediated phosphorylation of DARPP-32 converts it into a potent inhibitor of protein phosphatase 1 (PP1). This action amplifies the effects of PKA by preventing the dephosphorylation of its substrates.[5]

-

Glutamate Receptors: PKA can directly phosphorylate subunits of glutamate receptors, such as the GluR1 subunit of the AMPA receptor.[5] This phosphorylation can enhance receptor function and plays a crucial role in synaptic plasticity.

The interplay between these signaling molecules is visualized in the following diagram:

Downstream Targets of PKA Activation.

Potential Therapeutic Applications and Preclinical Evidence

The selective activation of the D1 receptor by this compound has shown promise in several preclinical models of neurological and psychiatric disorders.

-

Parkinson's Disease: In MPTP-lesioned marmosets, a model for Parkinson's disease, adrogolide improved behavioral disability and locomotor activity scores.[1][3] Intravenous adrogolide demonstrated anti-parkinsonian efficacy comparable to L-DOPA in patients, with a potentially lower risk of inducing dyskinesia.[1][3]

-

Cocaine Dependence: Adrogolide has been shown to reduce cocaine craving and the subjective effects of cocaine in human abusers.[1][2][3] In rodent models, it can attenuate cocaine-seeking behavior without inducing such behavior itself.[1][3]

-

Cognitive Deficits: Adrogolide has been reported to reverse haloperidol-induced cognitive deficits in monkeys, suggesting its potential as a treatment for cognitive dysfunction associated with various conditions.[1][2][3]

Experimental Protocols

The following outlines the general methodologies employed in the preclinical and clinical evaluation of adrogolide and its active metabolite.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional potency of A-86929 at dopamine D1 and D2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing recombinant human D1 or D2 receptors.

-

Radioligand Binding Assays: Competition binding assays are performed using a radiolabeled ligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2) and increasing concentrations of the test compound (A-86929). The concentration that inhibits 50% of radioligand binding (IC50) is determined, and the binding affinity (Ki) is calculated.

-

Functional Assays: The ability of A-86929 to stimulate a functional response, such as cAMP production (for D1 receptors), is measured. The concentration that produces 50% of the maximal response (EC50) is determined.

-

In Vivo Models of Parkinson's Disease

-

Objective: To assess the anti-parkinsonian effects of adrogolide and A-86929.

-

Methodology:

-

Animal Model: The most common models are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate.

-

Drug Administration: The test compound is administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.

-

Behavioral Assessment:

-

Rotational Behavior (Rats): The number of contralateral (away from the lesioned side) rotations is counted as a measure of dopaminergic stimulation.

-

Disability and Activity Scores (Primates): Standardized rating scales are used to assess motor function, including locomotor activity, bradykinesia, and tremor.

-

-

The general workflow for these preclinical studies is illustrated below:

General Workflow for Preclinical Evaluation.

Conclusion

This compound is a potent and selective dopamine D1 receptor agonist with a well-defined mechanism of action. Its ability to modulate the cAMP/PKA signaling pathway and its downstream effectors, such as DARPP-32 and glutamate receptors, underpins its therapeutic potential in a range of neurological and psychiatric disorders. The preclinical and early clinical data strongly support further investigation of D1 receptor agonism as a therapeutic strategy for conditions characterized by dopaminergic dysfunction. This guide provides a foundational understanding for researchers aiming to explore and expand upon the therapeutic applications of this and similar compounds.

References

- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrogolide HCl (ABT‐431; DAS‐431), a Prodrug of the Dopamine D1 Receptor Agonist, A‐86929: Preclinical Pharmacology and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity of Adrogolide and the Mechanistic Actions of Andrographolide

Disclaimer: The compound "9-Deacetyl adrogolide" specified in the topic query does not correspond to a readily identifiable substance in the scientific literature. This guide addresses the receptor binding properties of two distinct compounds that may be related to the user's interest: Adrogolide (ABT-431) , a synthetic prodrug for a dopamine D1 receptor agonist, and Andrographolide , a natural product with a different chemical structure and biological targets. There is no publicly available binding affinity data for a compound specifically named "this compound."

Adrogolide (ABT-431) and its Active Metabolite A-86929

Adrogolide (ABT-431) is a chemically stable prodrug that undergoes rapid conversion in plasma (less than one minute) to its active form, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[1][2][3] This compound has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][4]

Quantitative Receptor Binding Affinity Data

The primary molecular target of A-86929 is the dopamine D1 receptor. The binding affinity is a measure of the strength of the interaction between the ligand (A-86929) and the receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) | Source |

| A-86929 | Dopamine D1 | 50.12 nM (calculated from pKi of 7.3) | [1] |

Note: The pKi is the negative base-10 logarithm of the Ki value. A pKi of 7.3 corresponds to a Ki of approximately 50.12 nM.

In addition to its high affinity for the D1 receptor, A-86929 exhibits significant selectivity over the dopamine D2 receptor. In vitro functional assays have demonstrated that A-86929 is over 400 times more selective for the dopamine D1 receptor than the D2 receptor.[1][2][3]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity, such as the Ki value for A-86929, is commonly performed using a competitive radioligand binding assay. The following is a generalized protocol for such an assay.

Objective: To determine the binding affinity of a test compound (e.g., A-86929) for a specific receptor (e.g., dopamine D1 receptor) by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with the human dopamine D1 receptor).

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-SCH23390 for the D1 receptor).

-

Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., A-86929).

-

Assay Buffer: A buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Filtration Apparatus: A multi-well plate harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: The cell membranes expressing the receptor are prepared by homogenization and centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measurement of Radioactivity: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

Activation of the dopamine D1 receptor by an agonist like A-86929 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf G-protein.

References

Unraveling the Cytotoxic Potential of Andrographolide Derivatives: A Technical Overview

For Immediate Release

A deep dive into the preliminary cytotoxicity of andrographolide derivatives reveals promising avenues for anticancer drug development. This technical guide synthesizes available data on the cytotoxic effects of these compounds against various cancer cell lines, outlines the experimental methodologies employed for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Andrographolide, a natural product isolated from the plant Andrographis paniculata, has long been recognized for its diverse pharmacological properties, including significant anticancer activity. This has prompted extensive research into the synthesis and evaluation of andrographolide derivatives to enhance their cytotoxic potency and selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the preliminary cytotoxic profile of this important class of compounds.

It is important to clarify that the initially requested topic, "9-Deacetyl adrogolide," did not yield specific findings in the scientific literature, suggesting a potential misnomer. The focus of this guide has therefore been directed towards the well-documented and closely related andrographolide and its derivatives, which is likely the intended subject of interest.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for andrographolide and several of its synthetic derivatives across a range of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Andrographolide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 |

| 32.90 ± 0.02 | 48 | ||

| 31.93 ± 0.04 | 72 | ||

| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 |

| 37.56 ± 0.03 | 48 | ||

| 30.56 ± 0.03 | 72 | ||

| A549 | Lung Cancer | 22-31 µg/mL | 24 & 48 |

| PC-3 | Prostate Cancer | 5 µg/mL | Not Specified |

| DU145 | Prostate Cancer | 28 | Not Specified |

| For derivatives |

Table 2: Cytotoxicity (IC50) of Selected Andrographolide Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) |

| 3,19-O-ethylidene andrographolide | A549 | Lung Cancer | 2.43 |

| 19-O-triphenylmethyl ether analogue | Various | Various | Highly potent |

| 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide | HCT-116 | Colon Cancer | 0.85 (GI50) |

| Pyrazole acetal of andrographolide (1g) | HCT-116 | Colon Cancer | 3.08 |

| 3,19-isopropylidene-andrographolide analog (2f) | HepG2 | Liver Cancer | 11.14 |

| LNCaP | Prostate Cancer | 9.25 |

Experimental Protocols for Cytotoxicity Assessment

The determination of the cytotoxic effects of andrographolide derivatives is primarily conducted through in vitro assays using cultured cancer cells.

Cell Culture and Maintenance

A variety of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon), are utilized. These cells are typically grown in standard culture media like DMEM or RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics. The cells are maintained in a controlled environment at 37°C in a humidified atmosphere containing 5% CO2.

Standard Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity. Viable cells possess mitochondrial dehydrogenases that can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass. After fixing the cells, they are stained with SRB, and the incorporated dye is then solubilized and measured spectrophotometrically to determine cell density.

Visualizing the Experimental Process and Mechanism of Action

To provide a clearer understanding of the experimental and mechanistic aspects of andrographolide derivative cytotoxicity, the following diagrams have been generated.

Caption: A generalized workflow for in vitro cytotoxicity testing of andrographolide derivatives.

The cytotoxic effects of andrographolide and its derivatives are mediated through the modulation of several key signaling pathways within cancer cells, ultimately leading to cell death.

Caption: Key signaling pathways modulated by andrographolide leading to cytotoxicity.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Adrogolide (ABT-431)

A Note on Nomenclature: The compound "9-Deacetyl adrogolide" was not identified in the available literature. These application notes pertain to Adrogolide (ABT-431) , a prodrug that is rapidly converted in vivo to its active metabolite, A-86929 . A-86929 is a potent and selective dopamine D1 receptor agonist that has been investigated for its therapeutic potential in Parkinson's disease and other neurological disorders.[1][2][3]

Introduction

Adrogolide (ABT-431) is a chemically stable prodrug designed to improve the bioavailability of the potent dopamine D1 receptor agonist, A-86929.[1][2][3] In plasma, Adrogolide is rapidly converted to A-86929, which has demonstrated efficacy in preclinical models of Parkinson's disease.[1][2] These notes provide an overview of the protocols for in vivo studies of Adrogolide, focusing on the established animal models and key experimental procedures.

Mechanism of Action: Dopamine D1 Receptor Signaling

A-86929, the active metabolite of Adrogolide, is a full agonist at the dopamine D1 receptor. This G-protein coupled receptor is primarily coupled to the Gαs/olf subunit, which upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the GluR1 subunit of the AMPA receptor and DARPP-32, modulating neuronal excitability and gene expression.

References

- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adrogolide HCl (ABT‐431; DAS‐431), a Prodrug of the Dopamine D1 Receptor Agonist, A‐86929: Preclinical Pharmacology and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing A-86929, the Active Metabolite of Adrogolide, in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of A-86929, the potent and selective dopamine D1 receptor agonist, in primary neuronal cultures. A-86929 is the active metabolite of the prodrug Adrogolide (also known as ABT-431 or DAS-431). Adrogolide is rapidly converted to A-86929 in plasma, making the direct application of A-86929 more relevant for in vitro studies.[1][2] These protocols are designed to assist researchers in investigating the neuroprotective, neurodevelopmental, and signaling effects of A-86929 on various primary neuronal cell types.

While specific quantitative data for the effects of A-86929 on primary neuronal viability and neurite outgrowth are not extensively published, this document provides detailed experimental protocols and representative data from studies using other dopamine D1 receptor agonists to serve as a practical guide.

Data Presentation

The following tables summarize expected quantitative outcomes based on studies of dopamine D1 receptor agonists in primary neuronal cultures. These values should be considered as a starting point for experimental design, and optimal concentrations for A-86929 should be determined empirically for each specific primary neuronal culture system.

Table 1: Neuronal Viability Assay - Expected Dose-Dependent Effects of a D1 Agonist

| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.0 |

| 0.01 | 102 | ± 4.8 |

| 0.1 | 105 | ± 5.2 |

| 1 | 115 | ± 6.1 |

| 10 | 95 | ± 7.3 |

| 100 | 70 | ± 8.5 |

Note: This data is representative and based on the typical biphasic dose-response curve observed with some neuroprotective agents, where lower concentrations are protective and higher concentrations may become toxic.

Table 2: Neurite Outgrowth Assay - Expected Effects of a D1 Agonist

| Treatment | Average Neurite Length (µm) | Standard Deviation | % Change from Control |

| Control (Vehicle) | 50 | ± 8.2 | 0% |

| D1 Agonist (1 µM) | 75 | ± 10.5 | +50% |

| D1 Antagonist (1 µM) | 48 | ± 7.9 | -4% |

| D1 Agonist + D1 Antagonist | 52 | ± 8.5 | +4% |

Note: This table illustrates the expected pro-neuritogenic effect of a D1 agonist and its blockade by a specific antagonist.

Table 3: cAMP Accumulation Assay - Expected Dose-Response to a D1 Agonist

| Concentration (µM) | cAMP Levels (pmol/mg protein) | Standard Deviation |

| 0 (Basal) | 10 | ± 1.5 |

| 0.01 | 25 | ± 3.2 |

| 0.1 | 75 | ± 8.9 |

| 1 | 150 | ± 15.4 |

| 10 | 145 | ± 14.8 |

Note: This table demonstrates the expected stimulation of the canonical D1 receptor signaling pathway, leading to an increase in intracellular cAMP levels.

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuropharmacological studies.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hibernate®-E medium

-

Papain dissociation system

-

Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

A-86929 (Tocris, MedChemExpress, etc.)

-

Vehicle (e.g., sterile water or DMSO, depending on A-86929 salt form and solubility)

Procedure:

-

Tissue Dissection:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Aseptically remove the uterine horn and place it in ice-cold Hibernate®-E medium.

-

Isolate the embryonic brains and dissect the cortices.

-

-

Cell Dissociation:

-

Mince the cortical tissue and incubate with a papain solution at 37°C for 20-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons on poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².

-

Culture the neurons in Neurobasal® medium with supplements at 37°C in a humidified incubator with 5% CO2.

-

-

A-86929 Treatment:

-

Allow the neurons to mature for 4-5 days in vitro (DIV).

-

Prepare stock solutions of A-86929 in the appropriate vehicle.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed culture medium.

-

Replace the existing medium with the medium containing A-86929 or vehicle control.

-

Incubate for the desired duration (e.g., 24-72 hours for viability and neurite outgrowth assays, or shorter time points for signaling studies).

-

Protocol 2: Neuronal Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of the neurons.

Materials:

-

Primary neuronal cultures treated with A-86929 (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

After the desired incubation period with A-86929, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Protocol 3: Neurite Outgrowth Assay

This protocol quantifies the effect of A-86929 on the growth of neuronal processes.

Materials:

-

Primary neuronal cultures on coverslips treated with A-86929 (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope with image analysis software (e.g., ImageJ)

Procedure:

-

Immunocytochemistry:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to trace and measure the length of neurites from a significant number of neurons per condition.

-

Calculate the average neurite length per neuron.

-

Protocol 4: cAMP Accumulation Assay

This protocol measures the activation of the canonical D1 receptor signaling pathway.

Materials:

-

Primary neuronal cultures treated with A-86929 (from Protocol 1)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Pre-treat the neurons with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of A-86929 for 10-15 minutes at 37°C.

-

Lyse the cells and perform the cAMP EIA according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence and calculate the cAMP concentration, typically normalized to the total protein content of the cell lysate.

Visualization of Signaling Pathways and Workflows

Concluding Remarks

The protocols and data presented here provide a robust framework for investigating the effects of the dopamine D1 receptor agonist A-86929 in primary neuronal cultures. Researchers are encouraged to optimize these protocols for their specific experimental needs, including the choice of primary neuron type, cell density, and treatment conditions. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and experimental design. By following these guidelines, researchers can effectively explore the therapeutic potential of A-86929 in various neurological and psychiatric disorders.

References

Application Notes and Protocols for the Administration of Andrographolide and Its Derivatives in Rodent Models

Disclaimer: Scientific literature with specific details on the administration of 9-Deacetyl adrogolide in rodent models is limited. The following application notes and protocols are based on studies conducted with its parent compound, andrographolide, and other closely related derivatives, such as isoandrographolide. These protocols can serve as a foundational guide for researchers designing studies with andrographolide derivatives.

Introduction

Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, and its derivatives are subjects of extensive research due to their wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2] A primary challenge in the in vivo application of these compounds is their poor aqueous solubility and low oral bioavailability.[3][4][5] This document provides a comprehensive overview of the administration of andrographolide and its derivatives in rodent models, summarizing key quantitative data from various studies and offering detailed experimental protocols and visualizations of relevant biological pathways and workflows.

Application Notes

Quantitative Data Summary

The following tables summarize the administration parameters and observed effects of andrographolide and its derivatives in various rodent models as reported in the scientific literature.

Table 1: Hepatoprotective Effects of Andrographolide and its Derivatives in Rodent Models

| Compound | Animal Model | Dose & Route | Duration | Inducing Agent | Key Findings | Reference(s) |

| Andrographolide | Wistar Rats | 0.75-12 mg/kg, p.o. | 7 days | Paracetamol | Dose-dependent protection of isolated rat hepatocytes; increased cell viability. | [1] |

| Andrographolide | Rats | 50 mg/kg, p.o. | 5 days | N/A | Reduced the AUC of co-administered tolbutamide by 18%. | [6] |

| A. paniculata Aqueous Extract | Albino Rats | 250 mg/kg, p.o. | 45 days | Ethanol | Significantly decreased elevated liver marker enzymes (ALT, AST, ALP, Bilirubin). | [7] |

| 19-propionyl isoandrographolide (IAN-19P) | High-Fat Diet Fed Rats | Not specified | Not specified | High-Fat Diet | Significantly lowered plasma lipids, transaminases, LDH, and GGT levels. | [8] |

| 3,19-(4-bromobenzylidene) andrographolide | Wistar Albino Rats | Not specified | Not specified | Paracetamol | Significant reduction in serum bilirubin, SGOT, and SGPT levels. | [1][9] |

| Andrographolide Nanocrystals (AGNC) | Mice | Lower dose than crude AG, p.o. | Not specified | Paracetamol | Exerted hepatoprotective activity at a lower dose compared to crude andrographolide. | [4] |

Table 2: Toxicological Profile of Andrographolide in Rodents

| Compound | Animal Model | Dose & Route | Duration | Study Type | Observations | Reference(s) |

| Andrographolide | Rats | Up to 5 g/kg, p.o. | 14 days | Acute Toxicity | No observable adverse effects. | [10] |

| Andrographolide | Wistar Rats | Up to 500 mg/kg, p.o. | 21 days | Sub-acute Toxicity | No mortality or signs of toxicity. | [10] |

| 19-propionyl isoandrographolide (IAN-19P) | Not specified | Up to 2 g/kg | Not specified | Acute Toxicity | No noticeable adverse effects. | [8] |

| 19-propionyl isoandrographolide (IAN-19P) | Not specified | 250 mg/kg | Not specified | Sub-acute Toxicity | No noticeable adverse effects. | [8] |

Experimental Protocols

Protocol 1: General Preparation and Administration of Andrographolide Derivatives for Oral Gavage

This protocol describes a general method for preparing and administering suspensions of poorly water-soluble andrographolide derivatives to rodents.

Materials:

-

Andrographolide or its derivative

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] sodium in distilled water, PEG400, or corn oil)[6][11]

-

Mortar and pestle or homogenizer

-

Weighing balance

-

Stir plate and magnetic stir bar

-

Animal feeding needles (gavage needles), appropriate size for the animal model

-

Syringes

Procedure:

-

Vehicle Preparation: Prepare the desired vehicle. For 0.5% CMC, slowly add 0.5 g of CMC sodium to 100 mL of distilled water while stirring continuously until a clear, homogenous solution is formed.

-

Compound Weighing: Accurately weigh the required amount of the andrographolide derivative based on the desired dose and the number of animals to be treated.

-

Suspension Preparation:

-

Levigate the weighed powder with a small amount of the vehicle to form a smooth paste. This prevents clumping.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.

-

For some derivatives, dissolving in a minimal amount of a co-solvent like DMSO or ethanol before suspending in the final vehicle may be necessary.[11][12] Ensure the final concentration of the co-solvent is non-toxic to the animals.

-

Continuously stir the suspension using a magnetic stir plate to ensure uniform distribution before and during administration.

-

-

Animal Handling and Administration:

-

Gently restrain the rodent (mouse or rat).

-

Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.

-

Draw the required volume of the compound suspension into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and gently deliver the suspension into the stomach.

-

Monitor the animal for any signs of distress post-administration.

-

Protocol 2: Induction of Hepatotoxicity and Assessment of Hepatoprotective Effects

This protocol outlines an experimental design to evaluate the hepatoprotective effects of an andrographolide derivative in a paracetamol-induced liver injury model in rats.[1]

Animal Model: Male Wistar rats (200-280 g).[13]

Experimental Groups:

-

Group 1 (Normal Control): Receives vehicle only.

-

Group 2 (Toxicant Control): Receives paracetamol to induce hepatotoxicity + vehicle.

-

Group 3 (Positive Control): Receives paracetamol + a standard hepatoprotective agent (e.g., Silymarin).

-

Group 4 (Test Group): Receives paracetamol + andrographolide derivative at the desired dose(s).

Procedure:

-

Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (25 ± 2°C, 12h/12h light/dark cycle) with ad libitum access to food and water.[13]

-

Treatment: Administer the andrographolide derivative or vehicle orally (as per Protocol 1) to the respective groups for a predefined period (e.g., 7 days).[1]

-

Induction of Hepatotoxicity: On the last day of treatment, 1-2 hours after the final dose of the test compound, administer a single oral dose of paracetamol (e.g., 3 g/kg) to all groups except the Normal Control.[1]

-

Sample Collection: After 24-48 hours of paracetamol administration, collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia. Euthanize the animals and collect liver tissue.

-

Biochemical Analysis: Centrifuge the blood samples to separate serum. Analyze serum for liver function markers such as Alanine Transaminase (ALT), Aspartate Transaminase (AST), Alkaline Phosphatase (ALP), and total bilirubin.[7][9]

-

Histopathological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of liver architecture and signs of damage.

Visualizations

Signaling Pathway: Andrographolide Inhibition of NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[14][15] Andrographolide has been shown to exert its anti-inflammatory effects by inhibiting this pathway.[16][17] It interferes with the degradation of the inhibitory protein IκBα and prevents the nuclear translocation of the active p50/p65 NF-κB dimer, ultimately inhibiting its binding to DNA and the transcription of pro-inflammatory genes.[15][18]

Caption: Andrographolide inhibits the canonical NF-κB signaling pathway.

Experimental Workflow: In Vivo Hepatoprotection Study

The diagram below outlines a typical workflow for an in vivo study evaluating the hepatoprotective effects of a test compound in a rodent model.

Caption: Workflow for a rodent hepatoprotection study.

Logical Relationship: Overcoming Andrographolide's Bioavailability Challenges

This diagram illustrates the core problem of andrographolide's poor bioavailability and the formulation strategies employed to overcome it.

Caption: Strategies to improve andrographolide's oral bioavailability.

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Design, synthesis, and biological evaluation of andrographolide derivatives as potent hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Andrographis paniculata Extract and Andrographolide Modulate the Hepatic Drug Metabolism System and Plasma Tolbutamide Concentrations in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Hepatoprotective effect of selected isoandrographolide derivatives on steatotic HepG2 cells and High Fat Diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]